molecular formula C29H27N3O5 B11630647 N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide

Cat. No.: B11630647
M. Wt: 497.5 g/mol
InChI Key: QPNJPCYYDZIJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[5-[3-(Furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide (CAS: 404933-13-7) is a bioactive small molecule with a molecular formula of C29H27N3O5 and a molecular weight of 497.5 g/mol . Structurally, it features:

  • A 4-oxo-1,2-dihydroquinazolin-2-yl core linked to a furan-2-ylmethyl group.
  • A 2-methoxyphenyl moiety connected via a benzyl ether bridge to a phenylacetamide group.

This compound, designated C2 in prior studies, acts as a small-molecule agonist of the thyrotropin receptor (TSHR).

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide

InChI

InChI=1S/C29H27N3O5/c1-19(33)30-22-10-12-23(13-11-22)37-18-21-16-20(9-14-27(21)35-2)28-31-26-8-4-3-7-25(26)29(34)32(28)17-24-6-5-15-36-24/h3-16,28,31H,17-18H2,1-2H3,(H,30,33)

InChI Key

QPNJPCYYDZIJJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Formylation and Cyclocondensation

The primary synthetic route involves two sequential reactions:

  • Formylation of N-(4-hydroxyphenyl)acetamide :
    A solution of N-(4-hydroxyphenyl)acetamide reacts with 3-(chloromethyl)-4-methoxybenzaldehyde under microwave irradiation (150°C, 15 minutes) in acetonitrile with potassium carbonate (5.0 equivalents). This generates N-(4-(5-formyl-2-methoxybenzyloxy)phenyl)acetamide in 95% yield.

  • Cyclocondensation with 2-Amino-N-(furan-2-ylmethyl)benzamide :
    The formylated intermediate (400 µmol) reacts with 2-amino-N-(furan-2-ylmethyl)benzamide (1.1 equivalents) in ethanol under Yb(OTf)3 catalysis (0.2 equivalents) at 80°C for 6 hours. Purification via silica gel column chromatography followed by trituration with diethyl ether yields the final product (32% yield).

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagentsCatalystTemperatureTimeYield
1K2CO3, CH3CNNone150°C (MW)15 min95%
2Yb(OTf)3, EtOHYb(OTf)380°C6 h32%

Reaction Mechanism and Stereochemical Considerations

Quinazolinone Ring Formation

The cyclocondensation step proceeds via a Lewis acid-catalyzed mechanism:

  • Imine Formation : The primary amine of 2-amino-N-(furan-2-ylmethyl)benzamide attacks the aldehyde group of the formylated intermediate, forming a Schiff base.

  • Intramolecular Cyclization : Yb(OTf)3 facilitates deprotonation, enabling nucleophilic attack by the adjacent benzamide carbonyl oxygen on the imine carbon, forming the dihydroquinazolin-4-one core.

  • Aromatization : Spontaneous dehydration yields the fully conjugated 1,2-dihydroquinazolin-4-one system.

Critical Stereoelectronic Factors :

  • The furan-2-ylmethyl group’s electron-donating properties stabilize the transition state during cyclization.

  • Methoxy substituents on the benzyl ether enhance solubility in polar aprotic solvents, improving reaction homogeneity.

Optimization Strategies for Improved Yield

Catalyst Screening

Comparative studies of Lewis acids revealed Yb(OTf)3 as optimal due to:

  • Strong Oxophilicity : Enhances carbonyl activation for imine formation.

  • Low Hydrolysis Tendency : Maintains catalytic activity in ethanol/water mixtures.

Solvent and Temperature Effects

  • Ethanol vs. Acetonitrile : Ethanol provided superior yields (32% vs. <20% in CH3CN) due to better reagent solubility.

  • Microwave vs. Conventional Heating : Microwave irradiation reduced formylation time from 2 hours to 15 minutes without compromising yield.

Purification and Isolation Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Employed with ethyl acetate/hexane (3:7) to remove unreacted starting materials and byproducts.

  • Trituration : Post-column purification with cold diethyl ether eliminated residual polar impurities, increasing purity to >95%.

Analytical Monitoring

  • HPLC : Reverse-phase C18 column (UV254 detection) confirmed product purity (tR = 5.21 min).

  • 1H NMR : Key resonances included δ 2.01 ppm (acetamide CH3), 3.78 ppm (OCH3), and 5.68 ppm (furan methylene).

Scalability and Industrial Considerations

Batch-Size Limitations

  • Microwave Restrictions : Current protocols are limited to 500 mg scales due to microwave cavity size.

  • Catalyst Recovery : Yb(OTf)3 cannot be easily recovered, increasing costs for large-scale production.

Alternative Routes

  • Solid-Phase Synthesis : Preliminary attempts using Wang resin-bound intermediates showed promise (18% yield) but require further optimization .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its bioactivity, including:

  • A furan ring
  • A quinazoline moiety
  • Methoxy and acetamide substituents

Anticancer Activity

Research indicates that N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. Tests conducted against Staphylococcus aureus and Escherichia coli revealed dose-dependent inhibition of bacterial growth .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a xenograft mouse model. Results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed .

Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, this compound was tested against multiple strains of bacteria. The findings highlighted its potential as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues with Furan and Acetamide Motifs

N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS: 6180-66-1)
  • Structure: Combines a furan-2-ylmethyl group with a sulfonylhydrazinylidene-modified phenoxyacetamide.
2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS: 309292-26-0)
  • Structure : Features a 1,2,4-triazole ring substituted with furan and a sulfanyl-acetamide chain.
  • Activity : Likely targets oxidative or inflammatory pathways due to the triazole-sulfanyl moiety, contrasting with the quinazoline-based TSHR activity .

Functional Analogues with Acetamide Cores and Therapeutic Potential

2-Chloro-N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Derivatives
  • Structure : Contains a thiadiazole-pyridinyl scaffold with chloroacetamide.
  • Activity : Demonstrated anticancer activity against Caco-2 cells (IC50: 1.8 µM for compound 7d), indicating divergent mechanisms compared to TSHR agonists .
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides
  • Structure: Incorporates a thiazolidinedione ring, known for hypoglycemic effects.
  • Activity : Exhibited antidiabetic properties in murine models, highlighting the impact of the thiazolidinedione group on metabolic pathways vs. endocrine signaling .

Anti-Inflammatory and Anti-Exudative Analogues

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
  • Structure : Combines furan-triazole with sulfanyl-acetamide.
  • Activity : Showed anti-exudative effects in vivo (10 mg/kg), comparable to diclofenac, suggesting NSAID-like mechanisms distinct from TSHR modulation .

Comparative Data Table

Compound Name Structural Features Biological Activity Key Findings References
N-[4-[[5-[3-(Furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide Quinazoline, furan, methoxy, acetamide TSHR agonist Induces cAMP/IP1 signaling; comparable to M22 antibody
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Sulfonylhydrazine, furan, acetamide Unspecified anti-inflammatory Structural similarity but divergent target
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, pyridinyl, chloroacetamide Anticancer IC50 = 1.8 µM (Caco-2 cells)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide Thiazolidinedione, methoxy, acetamide Hypoglycemic Reduces blood glucose in mice
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-triazole, sulfanyl-acetamide Anti-exudative Comparable efficacy to diclofenac (10 mg/kg)

Biological Activity

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide, also known by its CAS Number 404933-13-7, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity , focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C29H27N3O5
  • Molecular Weight : 497.5 g/mol
  • IUPAC Name : this compound

This compound features a quinazoline core substituted with a furan moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. Notably, the presence of the furan ring and the quinazoline scaffold plays a pivotal role in enhancing these activities.

  • Cell Cycle Arrest : Studies show that compounds with furan and quinazoline derivatives can induce cell cycle arrest in cancer cells, particularly in the G1 phase.
  • Apoptosis Induction : These compounds may activate apoptotic pathways, leading to increased cancer cell death.
  • Inhibition of Key Enzymes : Some derivatives have been noted to inhibit enzymes involved in tumor growth and proliferation.

Research Findings

A comprehensive review of literature reveals several key studies:

  • Antiproliferative Studies :
    • A series of derivatives were synthesized and tested for their effects on human leukemia cell lines, demonstrating moderate to strong antiproliferative activity dependent on concentration and exposure time .
    • The study concluded that electron-donating groups at specific positions significantly enhance the anticancer properties of these compounds.
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that this compound binds effectively to targets associated with cancer cell growth, suggesting a potential for drug development .
  • Comparative Analysis :
    • A comparative study involving various quinazoline derivatives highlighted that those with methoxy substitutions exhibited superior cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .

Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeModerate to strong effects on leukemia cells
Apoptosis InductionIncreased apoptosis in treated cancer cells
Enzyme InhibitionInhibition of key enzymes related to tumor growth

Case Study 1: Anticancer Efficacy

A recent study focused on the compound's efficacy against various cancer types. The results indicated significant inhibition of cell proliferation in vitro, particularly in breast and prostate cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Molecular Docking Insights

Molecular docking studies provided insights into the binding affinities of this compound with target proteins involved in cancer progression. The findings suggested a strong interaction with proteins associated with apoptosis and proliferation pathways .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Use potassium carbonate (1.5 mol) in DMF to facilitate nucleophilic substitution between phenolic hydroxyl groups and chloroacetyl intermediates under stirring at room temperature .
  • Protection/deprotection strategies : Control furan-2-ylmethyl and methoxy groups using selective reagents to avoid side reactions .
  • Key conditions : Maintain temperatures between 0–25°C, use anhydrous solvents (e.g., DMF, dichloromethane), and monitor progress via TLC (Rf value tracking) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., δ 3.8 ppm for -OCH₃, δ 7.5–8.1 ppm for aromatic protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., observed m/z 430.2 [M+1] vs. calculated 429) .
  • HPLC : Ensure >95% purity by optimizing mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Structural analogs : Synthesize derivatives by modifying the furan-2-ylmethyl, quinazolin-4-one, or acetamide moieties .
  • Biological assays : Test against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) using dose-response curves (IC₅₀ calculations) .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets like DNA topoisomerases .

Example SAR Table (Hypothetical Data Based on Analogous Compounds):

DerivativeModificationBiological Activity (IC₅₀, μM)Key Finding
AFuran replacement with thiophene12.3Reduced activity
BMethoxy → ethoxy8.7Improved solubility
CAcetamide → propionamide5.2Enhanced potency
Data inspired by

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Dynamic NMR : Assess temperature-dependent shifts to identify tautomeric or conformational equilibria .
  • 2D experiments (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Crystallography : Compare experimental XRD data with DFT-optimized structures to validate bond lengths/angles .

Q. What in vitro models are suitable for assessing its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., cyclooxygenase-2 for anti-inflammatory screening) with fluorogenic substrates .
  • Cell viability assays : Employ MTT/XTT protocols on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays .

Q. How can researchers evaluate metabolic stability and degradation pathways?

Methodological Answer:

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies mitigate toxicity observed in preclinical studies?

Methodological Answer:

  • Prodrug design : Mask reactive groups (e.g., acetamide → ester prodrugs) to reduce off-target effects .
  • Toxicogenomics : Profile gene expression in treated models (e.g., mouse hepatocytes) to identify pathways like oxidative stress .
  • Dosage optimization : Conduct MTD (maximum tolerated dose) studies in rodents using stepwise escalation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.